- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanols, Chemistry Letters, 2015, 44(8), 1062-1064
Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)
93547-88-7 structure
Product Name:Silanol, (1,1-dimethylethyl)diphenyl-
N.o CAS:93547-88-7
MF:C16H20OSi
MW:256.414905548096
CID:752660
PubChem ID:608071
Update Time:2025-08-05
Silanol, (1,1-dimethylethyl)diphenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Silanol, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANOL
- tert-butyl-hydroxy-diphenylsilane
- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
- tert-Butyldiphenylsilanol
- DTXSID40345922
- F87603
- tert-Butyl(diphenyl)silanol #
- t-butyldiphenylsilyl mono-alcohol
- 93547-88-7
- CS-0458752
- Diphenyl-t-Butylsilanol
- SCHEMBL152027
- t-Butyl-diphenyl-silanol
- TBDPSOH
-
- Inchi: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- Chave InChI: UNAYGNMKNYRIHL-UHFFFAOYSA-N
- SMILES: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 256.128341792g/mol
- Massa monoisotópica: 256.128341792g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 3
- Complexidade: 239
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 20.2Ų
Silanol, (1,1-dimethylethyl)diphenyl- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1078315-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 5g |
$225 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1078315-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 25g |
$595 | 2022-11-02 | |
| 1PlusChem | 1P006FMP-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AC99393-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 1g |
¥331.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 5g |
¥1335.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 25g |
¥4023.00 | 2024-04-24 | |
| A2B Chem LLC | AC99393-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 5g |
$120.00 | 2024-07-18 | |
| A2B Chem LLC | AC99393-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 25g |
$423.00 | 2024-07-18 |
Silanol, (1,1-dimethylethyl)diphenyl- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt
Referência
- Metal-free visible-light-mediated aerobic oxidation of silanes to silanols, Science China: Chemistry, 2018, 61(12), 1594-1599
Método de produção 3
Condições de reacção
1.1 Solvents: Methanol , Water
Referência
- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOH, Journal of Organometallic Chemistry, 1991, 421(2-3), 171-4
Método de produção 4
Condições de reacção
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt
Referência
- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/Ketones, Organometallics, 2020, 39(1), 165-171
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Referência
- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion Batteries, Angewandte Chemie, 2018, 57(37), 11952-11956
Método de produção 6
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt
Referência
- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt
Referência
- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanes, Chemistry Letters, 2014, 43(4), 429-431
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide
Referência
- Base promoted preparation of alkenylsilanols from allylsilanes, Chemistry Letters, 1997, (10), 1077-1078
Método de produção 9
Condições de reacção
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C
Referência
- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic Molecules, Journal of the American Chemical Society, 2019, 141(4), 1636-1645
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt
Referência
- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized Organosilanols, ACS Catalysis, 2022, 12(15), 9143-9152
Método de produção 11
Condições de reacção
1.1 Solvents: Diethyl ether
Referência
- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagents, Journal of Organic Chemistry, 1993, 58(26), 7584-6
Método de produção 12
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt
Referência
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids, Journal of Organic Chemistry, 2023, 88(14), 9853-9869
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt
Referência
- Towards Multi-generation Assemblies with Tetraphenylmethane Subunits, Supramolecular Chemistry, 2003, 15(7-8), 495-503
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Referência
- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Referência
- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and Alkoxysilanes, Journal of the American Chemical Society, 2021, 143(14), 5301-5307
Método de produção 16
Condições de reacção
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Referência
- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3
Método de produção 17
Condições de reacção
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min
Referência
- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water
Referência
- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handle, Journal of Organic Chemistry, 1988, 53(22), 5240-8
Método de produção 19
Condições de reacção
Referência
- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen Products, Journal of Organic Chemistry, 1999, 64(10), 3585-3591
Método de produção 20
Condições de reacção
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referência
- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat A, Journal of the American Chemical Society, 2018, 140(33), 10514-10523
Silanol, (1,1-dimethylethyl)diphenyl- Raw materials
- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
- tert-Butyldiphenylsilane
- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- LITHIUM-2-METHYL-2-PROPANIDE
- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate
- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-
- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol
- tert-Butyldiphenylchlorosilane
Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products
Silanol, (1,1-dimethylethyl)diphenyl- Literatura Relacionada
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jason Wan Lab Chip, 2020,20, 4528-4538
93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel